molecular formula C18H20N4O B2776968 1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 923067-96-3

1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2776968
CAS No.: 923067-96-3
M. Wt: 308.385
InChI Key: DIIIPUJDXLTYQI-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea-based small molecule characterized by a dimethylaminophenyl group and a methyl-substituted indole moiety. Its synthesis likely involves coupling reactions between substituted phenyl isocyanates and amine-containing intermediates, as exemplified in other urea derivatives .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21(2)14-10-8-13(9-11-14)19-18(23)20-16-12-22(3)17-7-5-4-6-15(16)17/h4-12H,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIIPUJDXLTYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-(dimethylamino)aniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The indole moiety in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to morpholino-triazine groups in Gedatolisib .
  • Dimethylamino groups are common in urea derivatives to improve solubility and cellular permeability . However, the absence of morpholino-triazine or piperidinyl-carbonyl groups (as in Gedatolisib) likely reduces dual PI3K/mTOR inhibition efficacy .

Pharmacological and Physicochemical Properties

  • Solubility: Unlike Gedatolisib, which has an optimized aqueous formulation due to its morpholino-triazine groups , the target compound’s indole moiety may reduce water solubility, necessitating formulation adjustments.
  • Potency: Bis(morpholino-triazine) derivatives (e.g., Compound 26 in ) exhibit IC₅₀ values in the low nanomolar range against PI3K isoforms, attributed to their dual morpholino-triazine pharmacophores . The target compound’s activity remains uncharacterized but is hypothesized to be weaker due to simpler substituents.
  • Selectivity: Substituted piperidine/pyrrolidine groups in analogs enhance isoform selectivity (e.g., PI3Kα vs. mTOR), whereas the dimethylamino-indole combination may confer broader kinase interactions .

Biological Activity

1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea, with the CAS number 923067-96-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a urea linkage between a dimethylaminophenyl group and a methylindolyl group, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
IUPAC Name1-[4-(dimethylamino)phenyl]-3-(1-methylindol-3-yl)urea
CAS Number923067-96-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, leading to various biochemical responses. Notably, it has been investigated for its potential as a biochemical probe in enzymatic studies and as a therapeutic agent with anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promise in inhibiting cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : It has been observed to promote apoptosis in tumor cells, which is crucial for eliminating malignant cells.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It has shown efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Effects : A recent publication reported that derivatives similar to this compound showed significant inhibition of proliferation in breast cancer cells, with notable changes in apoptosis markers .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of this compound against common pathogens. The results indicated a strong inhibitory effect, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
1-(4-(dimethylamino)phenyl)-3-(1H-indol-3-yl)ureaLacks methyl group on indole ringModerate anticancer activity
1-(4-(dimethylamino)phenyl)-3-(2-methyl-1H-indol-3-yl)ureaMethyl group positioned differentlyEnhanced antimicrobial activity

This comparison illustrates that structural modifications can significantly impact biological activity, emphasizing the importance of the specific configuration found in this compound.

Q & A

Q. Basic Research Focus

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Validate sensitivity (LOQ < 1 ng/mL) and linearity (R² > 0.99) .
  • Sample preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
  • Internal standards : Deuterated analogs (e.g., d₆-Gedatolisib) to correct matrix effects .

How should researchers design combination therapy studies involving this compound and checkpoint inhibitors?

Q. Advanced Research Focus

  • Synergy screening : Use Bliss independence or Chou-Talalay models in co-culture systems (e.g., PBMCs + tumor cells) .
  • Dosing schedules : Sequential vs. concurrent administration to evaluate immune activation (e.g., IFN-γ ELISpot) .
  • Biomarker integration : PD-L1 expression and tumor-infiltrating lymphocyte quantification via IHC/flow cytometry .

What analytical techniques are most reliable for characterizing degradation products under accelerated stability conditions?

Q. Basic Research Focus

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor via:
    • HPLC-DAD/ELSD : Track main peak purity and degradation peaks .
    • HRMS : Identify molecular weights of degradants (e.g., hydrolysis of urea linkage) .
    • NMR : Structural elucidation of oxidative byproducts (e.g., N-oxide formation) .

How can researchers address low aqueous solubility during preclinical formulation development?

Q. Advanced Research Focus

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles .
  • Amorphous solid dispersion : Spray-drying with HPMCAS to enhance dissolution rate .
  • In vivo validation : Compare bioavailability in rodents via oral gavage vs. IV .

What strategies are effective in mitigating off-target kinase inhibition observed in broad-panel screening?

Q. Advanced Research Focus

  • Selectivity profiling : Use kinase panels (e.g., Eurofins DiscoverX) to identify off-target hits (e.g., FLT3, JAK2) .
  • Computational modeling : Align compound conformation with ATP-binding sites of non-target kinases to guide structural refinement .
  • Proteome-wide profiling : Affinity pulldown coupled with mass spectrometry for unbiased target identification .

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